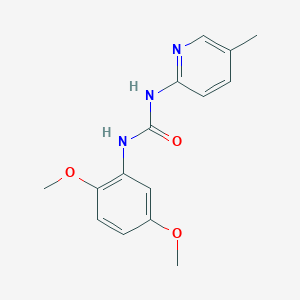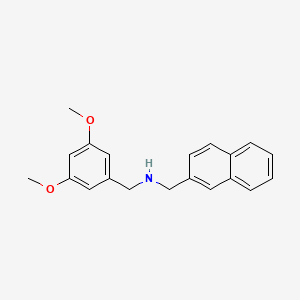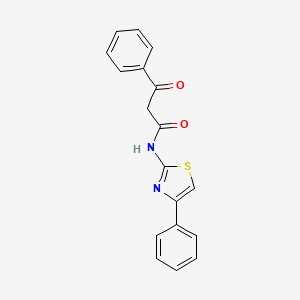
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone, also known as ADI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADI belongs to the class of thioxoimidazolidinones and has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to have immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of protein kinase C, which is involved in cell signaling.
Biochemical and Physiological Effects
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has also been found to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to exhibit low toxicity, making it a safe compound to work with. However, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has poor solubility in water, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone's potential use in treating neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone and its potential use in treating autoimmune diseases.
Conclusion
In conclusion, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in treating cancer, viral infections, and neurological disorders. While 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone and its potential use in treating various diseases.
Méthodes De Synthèse
The synthesis of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone involves the reaction of 2-thioxo-4-imidazolidinone with aniline and 3-bromopropylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques, including recrystallization and column chromatography.
Propriétés
IUPAC Name |
3-anilino-5,5-dipropyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-3-10-15(11-4-2)13(19)18(14(20)16-15)17-12-8-6-5-7-9-12/h5-9,17H,3-4,10-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODRDWWTBAJUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)


![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)


![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)


![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)